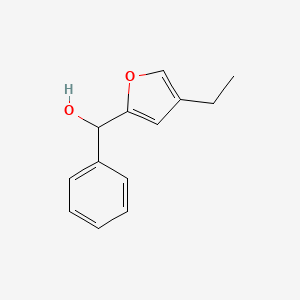

(4-Ethylfuran-2-yl)(phenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

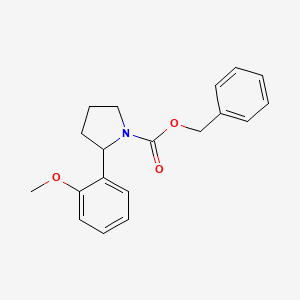

(4-Éthylfuran-2-yl)(phényl)méthanol est un composé organique de formule moléculaire C13H14O2. Il se caractérise par la présence d'un cycle furane substitué par un groupe éthyle en position 4 et un groupe phénylméthanol en position 2.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du (4-Éthylfuran-2-yl)(phényl)méthanol implique généralement la réaction du 4-éthylfurane avec le benzaldéhyde en présence d'un catalyseur approprié. La réaction se déroule par un mécanisme d'addition nucléophile, où le cycle furane agit comme un nucléophile, attaquant le carbone carbonylé du benzaldéhyde. La réaction est généralement réalisée dans des conditions douces, avec l'utilisation d'une base comme l'hydroxyde de sodium pour faciliter l'attaque nucléophile.

Méthodes de Production Industrielle : À l'échelle industrielle, la production de (4-Éthylfuran-2-yl)(phényl)méthanol peut être réalisée par une voie de synthèse similaire, mais avec optimisation pour les opérations à grande échelle. Cela peut impliquer l'utilisation de réacteurs à écoulement continu pour assurer un mélange et une cinétique de réaction efficaces, ainsi que l'utilisation de catalyseurs plus robustes pour résister aux rigueurs de la production industrielle.

Analyse Des Réactions Chimiques

Types de Réactions : (4-Éthylfuran-2-yl)(phényl)méthanol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former la cétone correspondante.

Réduction : Le cycle furane peut être réduit pour former des dérivés de tétrahydrofurane.

Substitution : Le groupe phényle peut subir des réactions de substitution aromatique électrophile.

Réactifs et Conditions Communs :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : L'hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) est une méthode typique.

Substitution : La substitution aromatique électrophile peut être réalisée en utilisant des réactifs tels que le brome (Br2) ou l'acide nitrique (HNO3).

Principaux Produits :

Oxydation : Formation de (4-Éthylfuran-2-yl)(phényl)cétone.

Réduction : Formation de dérivés de tétrahydrofurane.

Substitution : Formation de dérivés bromés ou nitrés du groupe phényle.

4. Applications de Recherche Scientifique

(4-Éthylfuran-2-yl)(phényl)méthanol a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.

Biologie : Il sert de sonde pour étudier les interactions des composés contenant du furane avec les systèmes biologiques.

Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés.

5. Mécanisme d'Action

Le mécanisme d'action du (4-Éthylfuran-2-yl)(phényl)méthanol implique son interaction avec des cibles moléculaires spécifiques. Le cycle furane peut participer à des interactions de type π-π avec des résidus aromatiques dans les protéines, tandis que le groupe hydroxyle peut former des liaisons hydrogène avec des résidus polaires. Ces interactions peuvent moduler l'activité des enzymes et des récepteurs, conduisant à divers effets biologiques.

Composés Similaires :

- (4-Méthylfuran-2-yl)(phényl)méthanol

- (4-Propylfuran-2-yl)(phényl)méthanol

- (4-Butylfuran-2-yl)(phényl)méthanol

Comparaison : (4-Éthylfuran-2-yl)(phényl)méthanol est unique en raison de la présence du groupe éthyle, qui confère des propriétés stériques et électroniques distinctes par rapport à ses analogues méthyle, propyle et butyle. Ces différences peuvent influencer la réactivité, la stabilité et les interactions du composé avec les cibles biologiques, ce qui en fait un composé précieux pour des applications spécifiques.

Applications De Recherche Scientifique

(4-Ethylfuran-2-yl)(phenyl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a probe for studying the interactions of furan-containing compounds with biological systems.

Industry: Used in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (4-Ethylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- (4-Methylfuran-2-yl)(phenyl)methanol

- (4-Propylfuran-2-yl)(phenyl)methanol

- (4-Butylfuran-2-yl)(phenyl)methanol

Comparison: (4-Ethylfuran-2-yl)(phenyl)methanol is unique due to the presence of the ethyl group, which imparts distinct steric and electronic properties compared to its methyl, propyl, and butyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications.

Propriétés

Formule moléculaire |

C13H14O2 |

|---|---|

Poids moléculaire |

202.25 g/mol |

Nom IUPAC |

(4-ethylfuran-2-yl)-phenylmethanol |

InChI |

InChI=1S/C13H14O2/c1-2-10-8-12(15-9-10)13(14)11-6-4-3-5-7-11/h3-9,13-14H,2H2,1H3 |

Clé InChI |

OMJTWPPIMPQPNS-UHFFFAOYSA-N |

SMILES canonique |

CCC1=COC(=C1)C(C2=CC=CC=C2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate](/img/structure/B11807645.png)

![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11807651.png)

![N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)